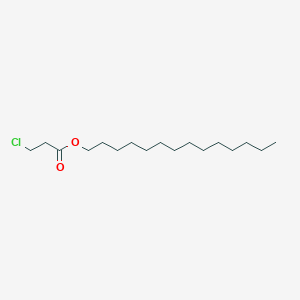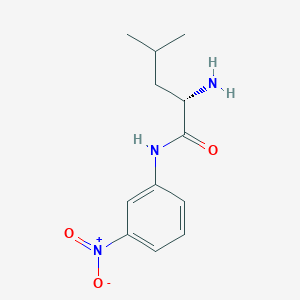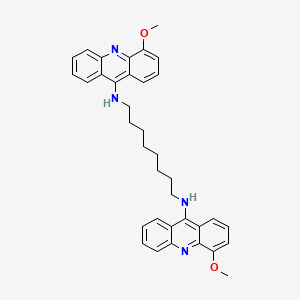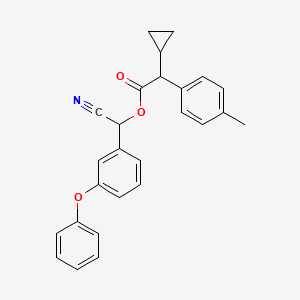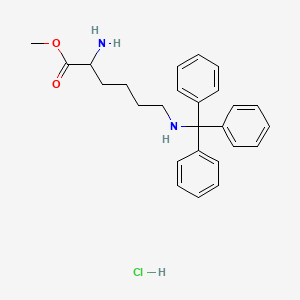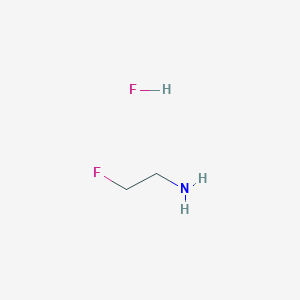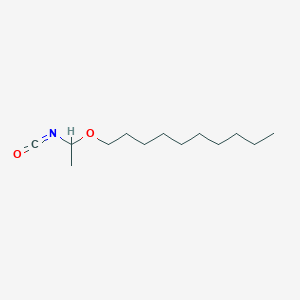
1-(1-Isocyanatoethoxy)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isocyanatoethoxy)decane is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications. The compound’s structure consists of a decane chain with an isocyanatoethoxy group attached, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Isocyanatoethoxy)decane can be synthesized through several methods. One common approach involves the reaction of decanol with phosgene to form the corresponding chloroformate, which is then treated with an amine to produce the isocyanate . Another method includes the reaction of decanol with a diisocyanate, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using automated systems to ensure consistency and purity. The process often includes steps such as distillation and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-Isocyanatoethoxy)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
1-(1-Isocyanatoethoxy)decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polyurethanes and other polymers
Mechanism of Action
The mechanism of action of 1-(1-Isocyanatoethoxy)decane involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates. This reactivity is harnessed in various applications, including polymer production and biomolecule modification .
Comparison with Similar Compounds
Similar Compounds
- 1-Isocyanatoethylbenzene
- 1-Isocyanatoethylcyclohexane
- 1-Isocyanatoethylcyclopropane
Uniqueness
1-(1-Isocyanatoethoxy)decane is unique due to its specific structure, which provides distinct reactivity and properties compared to other isocyanates. Its long decane chain offers flexibility and hydrophobic characteristics, making it suitable for specialized applications in polymer and material science .
Properties
CAS No. |
63912-81-2 |
|---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-(1-isocyanatoethoxy)decane |
InChI |
InChI=1S/C13H25NO2/c1-3-4-5-6-7-8-9-10-11-16-13(2)14-12-15/h13H,3-11H2,1-2H3 |
InChI Key |
NZWHYBVLWVFLQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


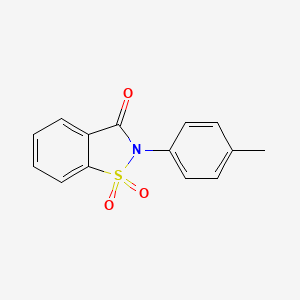
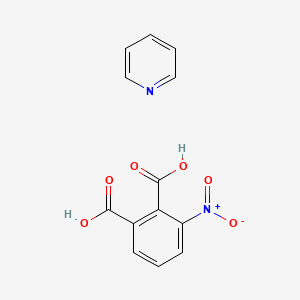
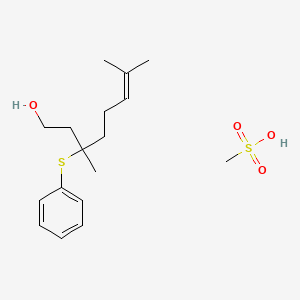
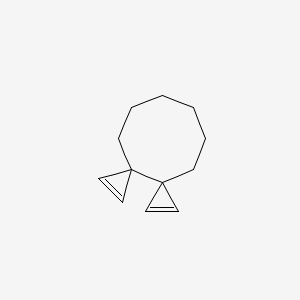
![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
